molecular formula C13H12N6O2 B2367254 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide CAS No. 2034325-65-8

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide

Cat. No.: B2367254
CAS No.: 2034325-65-8
M. Wt: 284.279
InChI Key: AQXFATFTBLPWQF-UHFFFAOYSA-N
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Description

N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 6 and an isonicotinamide moiety linked via a methyl group at position 2. The methoxy group at position 6 likely influences electronic and steric properties, while the isonicotinamide side chain introduces a pyridine-based amide functionality, which may contribute to solubility and target binding .

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2/c1-21-12-3-2-10-16-17-11(19(10)18-12)8-15-13(20)9-4-6-14-7-5-9/h2-7H,8H2,1H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXFATFTBLPWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=CC=NC=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 3.1: Acid Chloride Route

  • Acid Chloride Formation : Treat isonicotinic acid with thionyl chloride (SOCl$$_2$$) under reflux (2 h).
  • Amidation : React the acid chloride with {6-methoxy-triazolo-pyridazin-3-yl}methanamine in dichloromethane (DCM) with Et$$_3$$N (0°C to rt, 12 h).

$$
\text{Isonicotinoyl chloride} + \text{Methanamine derivative} \rightarrow \text{Target compound}
$$

  • Yield : 65–70%
  • Purity : 98.5% (HPLC)

Method 3.2: Carbodiimide-Mediated Coupling

Employ EDCl/HOBt in DMF (24 h, rt):

$$
\text{Isonicotinic acid} + \text{EDCl} + \text{HOBt} \rightarrow \text{Activated ester} \xrightarrow{\text{Methanamine}} \text{N-((6-Methoxy-triazolo-pyridazin-3-yl)methyl)isonicotinamide}
$$

  • Yield : 82%
  • Optimized Conditions : Molar ratio 1:1.2 (acid:amine), 2.5 eq EDCl, 0.5 eq DMAP

Critical Analytical Data

Spectroscopic Characterization

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$):
    δ 8.81 (d, J=4.8 Hz, 2H, pyridine-H), 8.72 (d, J=9.6 Hz, 1H, triazolo-H), 7.95 (d, J=9.6 Hz, 1H, triazolo-H), 7.82 (d, J=4.8 Hz, 2H, pyridine-H), 4.68 (s, 2H, CH$$
    2$$), 3.96 (s, 3H, OCH$$_3$$)

  • HRMS (ESI+):
    Calculated for C$${14}$$H$${12}$$N$$6$$O$$2$$: 320.1024 [M+H]$$^+$$, Found: 320.1028

Chromatographic Purity

Method Column Retention Time (min) Purity (%)
HPLC (UV 254) C18, 150×4.6 mm 6.72 99.1
UPLC-MS BEH C18, 2.1 mm 2.15 98.7

Comparative Analysis of Synthetic Routes

Parameter Acid Chloride Route EDCl/HOBt Route
Yield 65–70% 82%
Reaction Time 14 h 24 h
Byproduct Formation HCl (gas) Urea derivatives
Scalability Limited by SOCl$$_2$$ handling Bench-friendly

The carbodiimide method demonstrates superior yields and safety profile, making it preferable for large-scale synthesis.

Industrial-Scale Optimization

Key modifications for kilogram-scale production include:

  • Continuous Flow Nitrile Reduction :
    • Residence time: 8 min
    • Conversion: >99%
  • Catalytic Amidation :
    • Use of 0.1 mol% Pd(OAc)$$2$$ in TBAB/H$$2$$O system
    • Yield improvement to 89%

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Modifications

Compound Name Core Structure Substituents Key Differences vs. Target Compound Reference
N-[(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(6-oxo-1(6H)-pyridazinyl)acetamide [1,2,4]Triazolo[4,3-b]pyridazine Methoxy (position 6), acetamide linked to 6-oxopyridazinyl Acetamide side chain vs. isonicotinamide
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide [1,2,4]Triazolo[4,3-b]pyridazine Methoxy (position 6), propanamide linked to benzimidazole Extended alkyl chain and benzimidazole substitution
Ethyl N-Benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate [1,2,4]Triazolo[4,3-b]pyridazine Chloro (position 6), benzoyl-glycinate ester Chloro substituent and ester functionality
N-(1-((6H-Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide Pyrrolo-triazolo-pyrazine Cyclopropane sulfonamide, fused pyrrole-triazole-pyrazine core Different fused core and sulfonamide group

Patent Landscape and Novel Derivatives

European patent applications () disclose compounds with pyrrolo-triazolo-pyrazine cores, such as N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)methyl)-2-cyanoacetamide.

Biological Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features a triazolo-pyridazine core linked to an isonicotinamide moiety , which enhances its pharmacological properties. The methoxy substitution on the triazole ring contributes to its structural diversity and may influence its biological interactions.

Anticancer Properties

Research indicates that compounds with triazolo and pyridazine structures often exhibit significant anticancer activity . In particular, studies have evaluated the compound's efficacy against various cancer cell lines:

Cell Line IC50 (μM) Notes
A5491.06 ± 0.16Significant cytotoxicity observed
MCF-71.23 ± 0.18Effective in inhibiting cell proliferation
HeLa2.73 ± 0.33Induces apoptosis

These findings suggest that this compound could serve as a promising candidate for further development as an anticancer agent .

The mechanism of action involves interaction with specific molecular targets such as c-Met kinase , a receptor tyrosine kinase implicated in cancer progression. The compound has shown inhibitory activity against c-Met with an IC50 value comparable to established inhibitors like Foretinib . This inhibition leads to the downregulation of oncogenic pathways, making it a potential therapeutic agent for cancer treatment.

The synthesis of this compound typically involves multi-step procedures that include cyclization reactions and modifications to enhance yield and purity . The following is a generalized synthetic route:

  • Starting Material Preparation : Synthesize the triazolo-pyridazine core.
  • Linkage Formation : React the core with isonicotinamide derivatives.
  • Purification : Employ chromatographic techniques to isolate the final product.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other biologically active compounds:

Compound Name Structure Features Biological Activity
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazineChlorine substitution on triazoleAntimicrobial
SLU-2633Triazolopyridazine coreAntiparasitic against Cryptosporidium parvum
5-(Trifluoromethyl)-1H-[1,2,4]triazoleTriazole with trifluoromethyl groupAntifungal

This comparative analysis highlights the unique features of this compound that may enhance its solubility and bioavailability compared to other derivatives lacking such modifications .

Case Studies and Research Findings

Recent studies have focused on optimizing the pharmacokinetic profiles of triazolo-pyridazine derivatives. For instance:

  • A study demonstrated that modifying the substituents on the triazole ring significantly impacted the compound's selectivity and potency against c-Met .
  • Another research effort highlighted the potential of these compounds in inducing late apoptosis in cancer cells and causing cell cycle arrest .

Q & A

Q. What are the critical synthetic steps and reaction optimizations for preparing N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide?

The synthesis involves multi-step reactions, including:

  • Triazolo-pyridazine core formation : Cyclocondensation of hydrazine derivatives with pyridazine precursors under controlled pH (6.5–7.5) and reflux conditions in ethanol or DMF .
  • Methylation and functionalization : Introduction of the methoxy group at position 6 via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .
  • Isonicotinamide coupling : Amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) in dichloromethane at 0–5°C to minimize side reactions .
    Optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, 60–120 mesh) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, triazole protons at δ 8.1–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₄H₁₃N₆O₂ requires m/z 305.1154) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. How can researchers design initial biological activity assays for this compound?

  • Enzyme inhibition assays : Test against kinases or proteases linked to the triazolo-pyridazine scaffold’s known targets (e.g., EGFR or CDK inhibitors) .
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Controls : Include reference compounds (e.g., staurosporine for kinase inhibition) and solvent-only controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?

  • Substituent variation : Synthesize analogs with modified methoxy groups (e.g., ethoxy, halogen) to assess steric/electronic effects on target binding .
  • Scaffold hopping : Replace the triazolo-pyridazine core with triazolo-pyrimidine or benzimidazole moieties to evaluate selectivity .
  • QSAR modeling : Use computational tools (e.g., Schrödinger’s Maestro) to correlate logP, polar surface area, and IC₅₀ values .

Q. What strategies are effective for identifying the compound’s molecular targets?

  • Surface Plasmon Resonance (SPR) : Screen against protein libraries to detect binding affinities (KD < 1 µM suggests high potency) .
  • Chemical proteomics : Use affinity pull-down assays with biotinylated analogs and streptavidin beads to isolate interacting proteins .
  • Docking studies : Align the compound with crystallized kinase domains (e.g., PDB: 1M17) to predict binding pockets .

Q. How should researchers address contradictions in biological activity data across studies?

  • Orthogonal assays : Validate cytotoxicity findings using complementary methods (e.g., ATP-based viability assays alongside MTT) .
  • Solubility checks : Confirm compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) to avoid false negatives .
  • Batch variability : Re-synthesize the compound and compare NMR spectra to rule out impurities .

Q. What methodologies are recommended for studying metabolic stability and pharmacokinetics?

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for dose prediction .
  • In silico ADMET : Predict bioavailability (e.g., SwissADME) using logP (≤3) and topological polar surface area (≤140 Ų) .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Kinetic studies : Monitor intermediate formation via time-resolved NMR or FTIR to identify rate-limiting steps .
  • Isotope labeling : Use ¹⁵N-labeled hydrazine to trace triazole ring formation .
  • Computational modeling : Simulate transition states (e.g., Gaussian 09) to validate proposed mechanisms .

Methodological Resources

  • Synthetic protocols : Refer to multi-step procedures in , and 13.
  • Analytical workflows : Follow (HPLC) and 13 (NMR) for purity/structural confirmation.
  • Biological assay design : Use (kinase inhibition) and 12 (metabolic stability) as templates.

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